2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide
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Description
The compound “2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide” is a type of pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are also known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One common method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles . Another method involves the use of hydrazine-coupled pyrazoles, which are synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its molecular weight can be computed .Future Directions
The future directions for “2,5-dichloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-3-carboxamide” could involve further exploration of its pharmacological properties and potential therapeutic applications. For instance, pyrazole derivatives have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their diverse biological activities . They have been found to interact with various biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, often related to their biological targets . The downstream effects of these interactions can vary widely, depending on the specific derivative and target.
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their interactions with their biological targets .
properties
IUPAC Name |
2,5-dichloro-N-(2,5-dimethylpyrazol-3-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-5-3-8(15(2)14-5)13-10(16)6-4-7(11)17-9(6)12/h3-4H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTATGZGJGYTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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